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Introduction

Ampelopsin F is a naturally occurring resveratrol dimer, a class of polyphenolic compounds
known for their diverse biological activities. It is crucial to distinguish Ampelopsin F from
Dihydromyricetin (also sometimes referred to as Ampelopsin), which is a flavonoid with a
different chemical structure and biological profile. This guide focuses exclusively on the
physicochemical properties and known biological activities of Ampelopsin F, a compound of
growing interest in phytochemical and pharmacological research. This document provides a
comprehensive overview of its chemical characteristics, experimental protocols for its analysis,
and insights into its mechanism of action.

Physicochemical Properties of Ampelopsin F

Ampelopsin F has been isolated as both dextrorotatory (+) and levorotatory (-) enantiomers
from different plant sources. The quantitative physicochemical data for Ampelopsin F are
summarized in the table below.
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Property Value Source
Molecular Formula C28H2206 [1]
Molecular Weight 454.5 g/mol [1]
Melting Point 220-222 °C (decomposes) [2]
Appearance Amorphous brown solid [2]

Low water solubility. Soluble in
methanol, dimethyl sulfoxide

Solubility (DMSO), acetone, ethyl [2][3]
acetate, chloroform, and

dichloromethane.

UV-Vis Spectroscopy (in

Amax at 220 and 282 nm [2]
Methanol)

Mass Spectrometry (HR-FAB- m/z 454.1416 [M]* (calculated
MS) for C2sH2206, 454.1410)

57.02 (2H, d, J = 8.6 Hz), 6.72

(2H, d, J = 6.9 Hz), 6.69 (2H,

d, J=8.3 Hz), 6.50 (2H, d, J =

6.7 Hz), 6.38 (1H, d, J = 2.0

1H NMR (500 MHz, CDsOD) 2]

Hz), 6.36 (1H, d, J = 2.3 Hz),

6.08 (1H, d, J = 2.6 Hz), 6.01

(1H, d, J = 2.0 Hz), 4.08 (1H,

s), 3.56 (1H, s), 3.23 (1H, s)

Signals representing 28
13C NMR (125 MHz, CDs0D) b . [2]
carbon atoms.

Experimental Protocols

Detailed methodologies for the isolation, characterization, and biological evaluation of
Ampelopsin F are crucial for reproducible research. The following sections outline key
experimental protocols.
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Isolation and Structure Elucidation of (-)-Ampelopsin F
from Dryobalanops oblongifolia

o Extraction: The tree bark of Dryobalanops oblongifolia is extracted with acetone.[2]

o Chromatography: The crude extract is subjected to a series of chromatographic techniques
for purification. This typically involves:

o Gravitational column chromatography over silica gel.
o Vacuum liquid chromatography.
o Radial chromatography.

o Structure Elucidation: The purified compound's structure is determined using a combination
of spectroscopic methods:

o UV-Vis Spectroscopy: To identify the characteristic chromophores of oligostilbenes.[2]
o Mass Spectrometry (MS): To determine the molecular weight and formula.[2]

o Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (*H and 13C) and 2D NMR
experiments are conducted to establish the connectivity and stereochemistry of the
molecule.[2]

Antimalarial Activity Assay

The antimalarial activity of (-)-Ampelopsin F was evaluated against Plasmodium falciparum.

e Method: The in vitro antimalarial activity is determined using the method described by Trager
and Jensen.[2] This method involves the cultivation of the malaria parasite in human

erythrocytes.
e Procedure:

o The parasites are cultured in the presence of varying concentrations of the test compound.
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o The growth of the parasite is monitored, often by microscopic examination of Giemsa-
stained smears or by using biochemical assays that measure parasite-specific enzymes
like lactate dehydrogenase.

o The concentration at which the compound inhibits 50% of parasite growth (ICso) is
calculated. For (-)-Ampelopsin F, the reported ICso value is 0.001 yg/mL against the 3D7
strain of P. falciparum.[2]

Antioxidant Activity Assay (DPPH Radical Scavenging)

The antioxidant potential of (+)-Ampelopsin F has been assessed by its ability to scavenge the
stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

e Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution
fades, and the change in absorbance is measured spectrophotometrically.

e Procedure:
o A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
o Different concentrations of Ampelopsin F are added to the DPPH solution.
o The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

o The absorbance of the solution is measured at a specific wavelength (typically around 517
nm).

o The percentage of radical scavenging activity is calculated, and the ICso value (the
concentration required to scavenge 50% of the DPPH radicals) is determined. (+)-
Ampelopsin F has shown moderate DPPH scavenging activity.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of Ampelopsin F derivatives has been evaluated using the MTT (3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

 Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with
active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the
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purple color is proportional to the number of viable cells.

e Procedure:
o Cells (e.g., cancer cell lines) are seeded in a 96-well plate and allowed to adhere.

o The cells are treated with various concentrations of the test compound and incubated for a
specific duration (e.g., 24, 48, or 72 hours).

o MTT solution is added to each well, and the plate is incubated for a few hours to allow for
formazan crystal formation.

o A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan
crystals.

o The absorbance is read at a specific wavelength (around 570 nm) using a microplate
reader.

o The percentage of cell viability is calculated relative to untreated control cells, and the 1Cso
value is determined.

Biological Activities and Signaling Pathways

While extensive research on the signaling pathways of Dihydromyricetin exists, specific data for
Ampelopsin F is more limited. The known biological activities and proposed mechanisms of
action for Ampelopsin F are detailed below.

Antimalarial Activity and Mechanism of Action

(-)-Ampelopsin F has demonstrated potent antimalarial activity.[2] Computational studies,
including molecular docking and molecular dynamics simulations, have been employed to
elucidate its mechanism of action. These studies suggest that (-)-Ampelopsin F acts as an
inhibitor of the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-
TS) enzyme. This enzyme is crucial for the synthesis of pyrimidines, which are essential for
DNA synthesis and parasite replication. The proposed mechanism involves the binding of
Ampelopsin F to the active site of P[DHFR, thereby inhibiting its function. The hydroxyl groups
on the Ampelopsin F molecule are thought to play a key role in forming strong hydrogen
bonds within the enzyme's active site.
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Caption: Proposed antimalarial mechanism of (-)-Ampelopsin F.

SIRT1 Inhibition

Studies have shown that (-)-Ampelopsin F exhibits inhibitory activity against Sirtuin 1 (SIRT1),
a class Il histone deacetylase. SIRT1 is involved in various cellular processes, including gene
silencing, metabolism, and aging. The inhibition of SIRT1 by Ampelopsin F suggests its
potential role in modulating these pathways, although further research is needed to elucidate
the specific downstream effects.

Antioxidant and Cytotoxic Activities

(+)-Ampelopsin F has been reported to possess antioxidant properties, as demonstrated by its
ability to scavenge free radicals in the DPPH assay and inhibit lipid peroxidation. Furthermore,
acetylated derivatives of Ampelopsin F have shown cytotoxic effects against cancer cell lines,
indicating a potential for further investigation in oncology research.

The following diagram illustrates a general experimental workflow for the isolation and
biological screening of Ampelopsin F.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Ampelopsin F: A Technical Guide on Physicochemical
Properties and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12433646#physicochemical-properties-of-
ampelopsin-f]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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